![molecular formula C11H15N3O4 B155464 Pyricarbate CAS No. 1882-26-4](/img/structure/B155464.png)
Pyricarbate
Overview
Description
Molecular Structure Analysis
The molecular structure of pyricarbate consists of 11 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . The average mass is 253.255 Da and the monoisotopic mass is 253.106262 Da .Physical And Chemical Properties Analysis
Pyricarbate has a density of 1.2±0.1 g/cm3, a boiling point of 440.5±45.0 °C at 760 mmHg, and a flash point of 220.2±28.7 °C . It has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds . The polar surface area is 90 Å2 and the molar volume is 205.9±3.0 cm3 .Scientific Research Applications
Cardiovascular Diseases
Pyricarbate has been researched for its therapeutic potential in cardiovascular diseases. It’s particularly indicated for conditions such as atherosclerosis , hyperlipidemias , and thromboembolism . The compound’s mechanism of action involves improving blood flow and preventing blood clots, which are crucial in managing cardiovascular conditions.
Endocrinology and Metabolic Disease
In the field of endocrinology, pyricarbate is used to address metabolic diseases like diabetes mellitus and obesity . It plays a role in lipid metabolism regulation, which is vital for the treatment of hyperlipidemias and associated metabolic disorders .
Atherosclerosis
Pyricarbate’s application in atherosclerosis involves its anti-inflammatory properties and its ability to modulate lipid profiles in the body. Research suggests that it can help reduce the formation of atherosclerotic plaques, thereby lowering the risk of heart attacks and strokes .
Hyperlipidemias
For hyperlipidemias, pyricarbate is considered due to its lipid-lowering effects. It may be used in conjunction with other medications to manage high levels of cholesterol and triglycerides in the blood, which are risk factors for cardiovascular diseases .
Thromboembolism
In thromboembolism, pyricarbate may be utilized for its anticoagulant properties. It helps in reducing the risk of forming blood clots in veins and arteries, which can lead to serious conditions like deep vein thrombosis and pulmonary embolism .
Pest Management in Agriculture
Although not directly related to its medicinal uses, pyricarbate has been studied for its potential role in pest management strategies within agricultural settings. Its chemical properties could be harnessed to develop safer and more sustainable pest control methods .
Detection in Dairy Products
Pyricarbate’s detection in dairy products is crucial for food safety and quality control. Advanced analytical methods are employed to ensure that dairy products are free from contaminants, including residues of pyricarbate, which could pose health risks if consumed .
Research and Development Status
Finally, pyricarbate’s global R&D status is marked as approved, indicating that it has passed through the necessary clinical trials and regulatory assessments to be used in therapeutic applications. This underscores its importance and potential in scientific research and healthcare .
Safety and Hazards
When handling pyricarbate, it’s important to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured and all sources of ignition should be removed .
Mechanism of Action
Target of Action
Pyricarbate, also known as pyridinol carbamate, is a synthetic chemical compound primarily used in the treatment of various skin conditions . It is known to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .
Mode of Action
Pyricarbate operates through a dual mechanism of action. Firstly, it exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines . These are signaling molecules that play a key role in the inflammatory response and are often elevated in conditions like eczema and dermatitis . By inhibiting these cytokines, Pyricarbate reduces inflammation, which in turn alleviates symptoms such as redness, swelling, and itching .
Biochemical Pathways
Its second mode of action is as an antioxidant . The skin is constantly exposed to oxidative stress from environmental factors like UV radiation, pollution, and even normal cellular processes . This oxidative stress can lead to the formation of reactive oxygen species (ROS), which can damage skin cells and accelerate the aging process . Pyricarbate neutralizes these ROS, thereby protecting skin cells from oxidative damage .
Result of Action
By reducing inflammation and neutralizing ROS, Pyricarbate protects skin cells from oxidative damage, alleviates symptoms such as redness, swelling, and itching, and potentially slows the skin aging process .
Action Environment
These factors, such as UV radiation and pollution, can cause oxidative stress, which Pyricarbate counteracts through its antioxidant action .
properties
IUPAC Name |
[6-(methylcarbamoyloxymethyl)pyridin-2-yl]methyl N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-12-10(15)17-6-8-4-3-5-9(14-8)7-18-11(16)13-2/h3-5H,6-7H2,1-2H3,(H,12,15)(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKQSSHBERGOJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OCC1=NC(=CC=C1)COC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045708 | |
Record name | Pyricarbate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyricarbate | |
CAS RN |
1882-26-4 | |
Record name | Pyridinol carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1882-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyricarbate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001882264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyricarbate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyricarbate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.945 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRICARBATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81R511UV73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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